N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
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Overview
Description
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a complex organic compound featuring a benzyl group, a thiazinoquinazoline core, and a carboxamide moiety. This compound, due to its intricate structure and functional groups, holds potential in various scientific applications, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide, is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit significant antiproliferative activities against various human cancer cell lines . .
Mode of Action
They can inhibit the colony formation and migration of cancer cells . They can also induce apoptosis of cancer cells and cause cell cycle arrest .
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways involved in cell proliferation, migration, and apoptosis . .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, migration, and induction of apoptosis in cancer cells . This leads to a decrease in the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the 4-(methylthio)benzylamine, followed by its reaction with an appropriate isocyanate to form the carboxamide intermediate.
The thiazinoquinazoline core is synthesized through a cyclization reaction, which involves the use of a thiol group and an amide or an imine, under controlled conditions involving catalytic amounts of acid or base.
Industrial Production Methods
Industrial-scale production may employ continuous flow chemistry techniques to optimize yields and reduce reaction times.
Use of advanced catalytic systems and optimized solvent conditions to ensure high purity and consistent production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The oxo group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution can occur on the benzyl ring, introducing various substituents like nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation yields sulfoxides and sulfones.
Reduction leads to alcohol derivatives.
Substitution produces halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has several scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Functions as a potential inhibitor of specific enzymes.
Medicine: : Explored for its anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Compared to other compounds within the thiazinoquinazoline family, N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is unique due to its specific benzyl and methylthio substitutions which could influence its biological activity and specificity.
Similar Compounds
Other thiazinoquinazoline derivatives with different substituents.
Benzyl-substituted quinazolines with varying functional groups.
Compounds like thiazinoquinoline derivatives that share structural similarities but differ in their functional groups.
And there you have it. A detailed journey into the heart of this intriguing compound. Hope this helps to spark some scientific curiosity!
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULXYAFKMRKPJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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